

# I-CBP112 Hydrochloride in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	I-CBP112 hydrochloride	
Cat. No.:	B2515675	Get Quote

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Epigenetic dysregulation is a key driver of leukemogenesis, making epigenetic regulators attractive therapeutic targets.[2] The histone acetyltransferases (HATs) CREB-binding protein (CBP, or CREBBP) and the highly homologous E1A-binding protein p300 (EP300) are critical transcriptional co-activators often implicated in the pathogenesis of AML.[2][3] **I-CBP112 hydrochloride** is a potent and selective small molecule inhibitor that targets the bromodomains of CBP and p300, disrupting their function in transcriptional regulation.[4][5] Preclinical studies have demonstrated its efficacy in reducing the self-renewal capacity of leukemia cells, inducing differentiation, and showing synergistic effects with other anti-leukemic agents, positioning it as a promising therapeutic candidate for AML.[4][6]

# Mechanism of Action of I-CBP112 The Role of CBP/p300 in AML

CBP and p300 are versatile transcriptional co-activators that regulate a vast number of signaling pathways by acetylating histone tails and other proteins.[4][7] This acetylation neutralizes the positive charge of lysine residues, relaxing chromatin structure and facilitating the binding of transcription factors. The bromodomain of CBP/p300 is a specialized protein



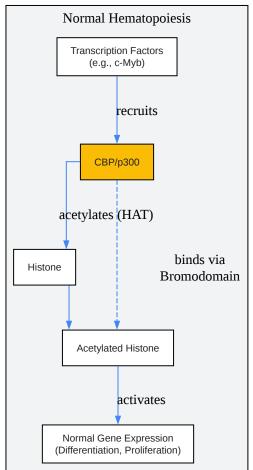
module that recognizes and binds to these acetylated lysine residues, anchoring the HAT complex to active chromatin regions to further drive gene expression.[8]

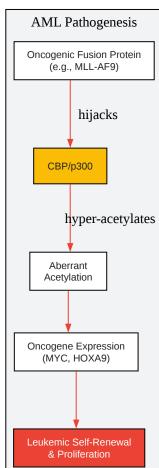
In AML, particularly in subtypes with MLL-rearrangements (MLL-r) or AML1-ETO fusions, CBP/p300 are hijacked by oncogenic fusion proteins.[4][9] This recruitment to specific gene promoters leads to aberrant histone acetylation and the sustained expression of oncogenes, such as MYC, and genes from the HOX family, which are critical for maintaining the undifferentiated, proliferative state of leukemia cells.[7][10]

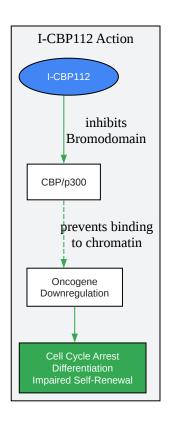
### I-CBP112: A Competitive Bromodomain Inhibitor

I-CBP112 is an acetyl-lysine competitive inhibitor that specifically targets the bromodomain of CBP and p300.[4][6] By occupying the acetyl-lysine binding pocket, I-CBP112 prevents the "reading" of acetylated histone marks by CBP/p300, thereby displacing the HAT complex from chromatin at key oncogenic loci.[4][8] This disrupts the transcriptional activation of critical self-renewal and proliferation genes. The primary mechanism does not inhibit the catalytic HAT activity but rather the protein-protein interaction that localizes this activity.[11] This leads to impaired aberrant self-renewal, induction of G1 cell cycle arrest, and cellular differentiation in AML cells.[4]

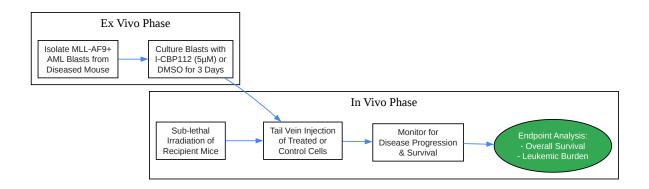












Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Preclinical activity of a novel CRM1 inhibitor in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. The epigenetic regulators CBP and p300 facilitate leukemogenesis and represent therapeutic targets in acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The epigenetic regulators EP300/CREBBP represent promising therapeutic targets in MLL-rearranged acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]



- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [I-CBP112 Hydrochloride in Acute Myeloid Leukemia: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2515675#i-cbp112-hydrochloride-in-acute-myeloid-leukemia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com